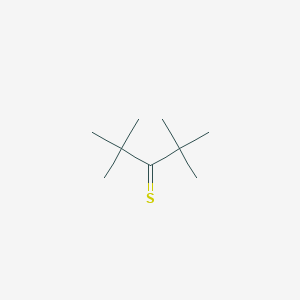

2,2,4,4-Tetramethylpentane-3-thione

Description

Historical Context and Evolution of Thione Chemistry

The study of thioketones, organosulfur compounds where a sulfur atom replaces the oxygen of a ketone, has been a journey marked by significant challenges. wikipedia.org Early encounters with simple thioketones, such as thioacetone (B1215245), revealed their profound instability; they readily polymerize or form trimers. wikipedia.orgwikipedia.org The synthesis of thioacetone was first reported in 1889, but it was noted for its extreme instability and intensely unpleasant odor, which caused significant issues in the laboratory and surrounding areas. wikipedia.orgacs.org This high reactivity is a consequence of the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in ketones. caltech.edu

The development of synthetic methods was crucial for advancing the field. Reagents like phosphorus pentasulfide and later, the milder Lawesson's reagent, became common for the thionation of ketones. wikipedia.org Other methods, including the use of hydrogen sulfide (B99878) with hydrogen chloride or bis(trimethylsilyl)sulfide, were also developed. wikipedia.org A significant breakthrough in the field was the realization that steric bulk could be used to isolate and handle monomeric thioketones. clockss.org This led to the synthesis and study of compounds like thiobenzophenone (B74592), a stable, deep blue crystalline solid, and the subject of this article, 2,2,4,4-tetramethylpentane-3-thione, also known as di-tert-butyl thioketone. wikipedia.orgnih.gov These sterically hindered compounds are stable enough to be handled and studied, providing a window into the intrinsic properties of the thiocarbonyl group. clockss.org

Fundamental Principles of Steric Hindrance in Thioketone Stability and Reactivity

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules based on the spatial arrangement of atoms. wikipedia.org Steric hindrance is a phenomenon that occurs when the size of substituent groups on a molecule slows down or prevents chemical reactions. wikipedia.org In the context of thioketone chemistry, this principle is paramount for achieving stability.

Simple, unhindered thioketones are highly reactive because the thiocarbonyl group is susceptible to nucleophilic attack and dimerization or polymerization. wikipedia.org The introduction of large, bulky substituents adjacent to the C=S group physically blocks the approach of reacting species. This compound is a quintessential example of this principle. The molecule features two bulky tert-butyl groups flanking the thiocarbonyl functional group.

These tert-butyl groups create a sterically crowded environment around the reactive C=S bond, effectively shielding it from intermolecular interactions that would lead to polymerization. This steric protection is so effective that it allows the compound to exist as a stable, monomeric red crystalline solid. clockss.orguzh.ch The stability of sterically hindered thioketones like this one allows for detailed investigation of their unique photochemical and reactive properties, which would be impossible with their unstable, unhindered counterparts. acs.org

Overview of Research Trajectories for this compound

The stability of this compound has made it a valuable substrate in various areas of chemical research. Its study has provided fundamental insights into the nature of the thiocarbonyl group and its reactivity.

Key research areas involving this compound include:

Cycloaddition Reactions: Due to its stability, this compound serves as an excellent thiocarbonyl partner in cycloaddition reactions. It has been used in hetero-Diels-Alder reactions to synthesize sulfur-containing heterocycles. nih.gov For instance, it participates in [4+2] cycloadditions with various dienophiles, demonstrating the reactivity of the C=S double bond. nih.gov It also undergoes 1,3-dipolar cycloadditions with intermediates like thiocarbonyl S-methylides. clockss.org

Oxidation and Reduction Studies: The compound's reactivity towards oxidizing and reducing agents has been explored. Oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding stable S-oxide (sulfine). uzh.ch The reduction of its ketone analog, 2,2,4,4-tetramethyl-3-pentanone, has also been studied to understand the influence of steric hindrance on reaction kinetics and outcomes. sigmaaldrich.com

Coordination Chemistry: Thiones can act as ligands, binding to metal centers through the sulfur atom. researchgate.net The study of coordination compounds with thione ligands is an active area of research, with implications for catalysis and materials science. libretexts.orgresearchgate.netnih.gov The steric and electronic properties of this compound make it an interesting ligand for forming metal complexes.

Mechanistic Studies: The compound's well-defined structure and stability make it an ideal model for studying the mechanisms of various organic reactions involving the thiocarbonyl group. For example, its reaction with Grignard reagents has been investigated to understand the competition between nucleophilic attack and single-electron transfer processes. acs.org

The research on this compound has significantly contributed to the broader understanding of organosulfur chemistry, providing a stable platform to explore the fundamental reactivity of the thioketone functional group.

Structure

2D Structure

3D Structure

Properties

CAS No. |

54396-69-9 |

|---|---|

Molecular Formula |

C9H18S |

Molecular Weight |

158.31 g/mol |

IUPAC Name |

2,2,4,4-tetramethylpentane-3-thione |

InChI |

InChI=1S/C9H18S/c1-8(2,3)7(10)9(4,5)6/h1-6H3 |

InChI Key |

HMMKPVYDAVOBLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=S)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,4,4 Tetramethylpentane 3 Thione and Analogs

Direct Synthetic Approaches

Direct methods for the synthesis of 2,2,4,4-tetramethylpentane-3-thione often involve the direct conversion of a carbonyl group to a thiocarbonyl group or the construction of the carbon-sulfur double bond through thermal processes.

Thionation Reactions Utilizing Lawesson's Reagent

One of the most prevalent methods for the synthesis of thioketones is the thionation of the corresponding ketone. wikipedia.org Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used and effective reagent for this transformation. nih.govorganic-chemistry.org The reaction involves the conversion of the carbonyl group of a ketone, in this case, 2,2,4,4-tetramethyl-3-pentanone, into a thiocarbonyl group. organic-chemistry.org

The mechanism of thionation with Lawesson's reagent is understood to proceed through a dissociative pathway where the reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide. organic-chemistry.orgunict.it This reactive species undergoes a cycloaddition with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate. unict.it Subsequent cycloreversion, driven by the formation of a stable phosphorus-oxygen bond, yields the desired thioketone and a phosphorus-containing byproduct. organic-chemistry.orgunict.it This mechanism is analogous in part to the Wittig reaction. organic-chemistry.org

The reaction conditions for thionation using Lawesson's reagent can vary, but often involve refluxing the ketone with the reagent in a suitable solvent such as toluene (B28343) or xylene. researchgate.net Microwave-assisted, solvent-free conditions have also been reported to provide high yields of thioketones, offering a more expeditious and environmentally friendly alternative. organic-chemistry.org The reactivity of Lawesson's reagent allows for the thionation of a wide range of carbonyl compounds, including ketones, esters, and amides. nih.gov For instance, a fluorous analog of Lawesson's reagent has been developed to simplify product purification through fluorous solid-phase extraction. organic-chemistry.org

Table 1: Thionation of Ketones to Thioketones

| Ketone Precursor | Thionating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,2,4,4-Tetramethyl-3-pentanone | Lawesson's Reagent | Toluene, reflux | This compound | High | organic-chemistry.org |

| General Ketones | Lawesson's Reagent | Solvent-free, microwave | General Thioketones | High | organic-chemistry.org |

Preparative Routes via Thermal Decomposition and Pyrolysis

Thermal decomposition and pyrolysis of specific precursor compounds can also serve as a direct route to thioketones. For instance, the pyrolysis of 1,2,3-thiadiazoles can lead to the formation of transient thioketenes, which can be precursors to thioketones. wikipedia.org While not a primary method for the synthesis of sterically hindered thioketones like this compound, thermal methods are significant in the broader context of thioketone synthesis.

Another relevant thermal process is the decomposition of metal thiolates. The thermal decomposition of tertiary-alkyl metal thiolates has been shown to produce metal sulfides, with the volatile byproduct being a dialkyl sulfide (B99878). researchgate.net This suggests a pathway that, while not directly yielding a thioketone, involves the formation and cleavage of carbon-sulfur bonds under thermal conditions. The mechanism is proposed to proceed via an SN1-type reaction. researchgate.net

Indirect Pathways and Precursor Chemistry

Indirect methods for synthesizing this compound and its analogs involve the preparation of a precursor molecule that is subsequently converted to the target thioketone.

Conversion from Corresponding Ketone Derivatives

The most common indirect pathway to this compound starts with its corresponding ketone, 2,2,4,4-tetramethyl-3-pentanone. sigmaaldrich.com This ketone can be synthesized through various organic reactions. The subsequent conversion to the thioketone is then typically achieved through thionation, as described in section 2.1.1.

Besides Lawesson's reagent, other thionating agents such as phosphorus pentasulfide (P₄S₁₀) can be used, although they often require harsher conditions and may lead to more side reactions. wikipedia.org A mixture of hydrogen chloride and hydrogen sulfide has also been employed for the synthesis of thioketones from their ketone precursors. wikipedia.org

Transformations from Thioketene (B13734457) S-Oxides

Thioketene S-oxides (sulfines) are compounds with the general structure R₂C=C=S=O and can be involved in the synthesis of thioketones. wikipedia.org They can be prepared by the oxidation of thioketenes with peroxyacids. wikipedia.org While the direct conversion of a thioketene S-oxide to a thioketone is not a standard synthetic route, the chemistry of these species is closely related to thioketones. For instance, the oxidation of silylated thioketones can yield S-oxides. rsc.org

Synthetic Routes Involving Diazo Compounds

Diazo compounds, with their versatile reactivity, offer another indirect route to thioketones. nih.gov The reaction of a diazo compound with elemental sulfur can produce a thioketone. researchgate.net This method has been used to synthesize conjugated thioketones. researchgate.net The diazo compound itself can be generated from various precursors, including the corresponding hydrazone through dehydrogenation (Bamford–Stevens reaction) or by diazo-group transfer to a CH-acidic compound. thieme-connect.de

The reaction of diazoalkanes with triplet species, such as those generated from the photoexcitation of azodicarboxylates, can lead to the formation of azomethine ylides. d-nb.info While this specific reaction leads to 1,2,4-triazoles, it highlights the reactivity of diazo compounds with species that could potentially be used to introduce a sulfur atom.

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | Di-tert-butyl thioketone | C₉H₁₈S |

| 2,2,4,4-Tetramethyl-3-pentanone | Di-tert-butyl ketone, Pivalone | C₉H₁₈O |

| Lawesson's Reagent | 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | C₁₄H₁₄O₂P₂S₄ |

| Phosphorus Pentasulfide | P₄S₁₀ | |

| Thioketene S-oxide | Sulfine (B13751562) | R₂C=C=S=O |

| Diazo compound | R₂C=N₂ | |

| Thiobenzophenone (B74592) | C₁₃H₁₀S | |

| Adamantanethione | C₁₀H₁₄S | |

| 2,2,4,4-Tetramethylcyclobutane-1,3-dithione | C₈H₁₂S₂ |

Advanced Spectroscopic Characterization of 2,2,4,4 Tetramethylpentane 3 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,2,4,4-tetramethylpentane-3-thione, both proton (¹H) and carbon-13 (¹³C) NMR have been employed to characterize its unique chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the chemical shift of the protons provides information about their local electronic environment. Due to the molecular symmetry of the compound, all eighteen protons of the two tert-butyl groups are chemically equivalent, resulting in a single, sharp signal in the spectrum. chegg.com The exact chemical shift can vary slightly depending on the solvent used. carlroth.com

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| (CH₃)₃C | ~1.3 | Singlet |

Note: The chemical shift is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The specific value can be influenced by solvent and concentration. libretexts.orgutsouthwestern.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides further structural confirmation. It displays three distinct signals, corresponding to the three different carbon environments in the molecule: the methyl carbons, the quaternary carbons of the tert-butyl groups, and the thiocarbonyl carbon (C=S). libretexts.orglibretexts.org The chemical shift of the thiocarbonyl carbon is significantly downfield due to the deshielding effect of the sulfur atom and its sp² hybridization. libretexts.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

| -CH₃ | ~30 |

| -C(CH₃)₃ | ~45 |

| C=S | ~275 |

Note: Chemical shifts are approximate and can vary based on experimental conditions. The thiocarbonyl carbon resonance is notably deshielded. nih.govyoutube.com

Dynamic NMR Spectroscopic Investigations for Conformational Dynamics

Variable temperature (VT) NMR spectroscopy is a crucial technique for studying dynamic processes in molecules, such as conformational changes. ox.ac.uk In molecules with restricted rotation, separate signals for different conformers may be observed at low temperatures. As the temperature increases, the rate of interconversion between conformers increases, leading to the coalescence of these signals into a single, averaged signal. nih.govresearchgate.net By analyzing the changes in the NMR spectrum with temperature, the energy barriers for these conformational dynamics can be determined. mdpi.comrit.edu While specific VT-NMR studies on this compound are not detailed in the provided results, this technique is generally applicable to study hindered rotations around the C-C bonds adjacent to the bulky thiocarbonyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. The most significant of these is the C=S stretching vibration. The frequency of this vibration is sensitive to the surrounding molecular structure. In thioketones, the C=S stretching band typically appears in the region of 1020-1270 cm⁻¹. researchgate.net Other characteristic bands include those for C-H stretching and bending vibrations of the methyl groups. msu.edu

Table 3: Selected FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C-H Stretch | 2850-3000 |

| C=S Stretch | 1020-1270 |

| C-H Bend | 1365-1485 |

Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, or gas). researchgate.netnih.gov

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR. The C=S stretching vibration is also observable in the Raman spectrum. spectrabase.com Raman spectroscopy is particularly sensitive to non-polar bonds, and for a symmetrical molecule like this compound, certain vibrational modes may be more prominent in the Raman spectrum than in the IR spectrum. The study of the Raman spectrum of related tert-butyl compounds can provide insights into the expected vibrational modes. researchgate.netresearchgate.net Low-temperature Raman spectroscopy can also be used to study conformational changes and phonon modes in the solid state. irb.hr

Electron Spin Resonance (ESR) Spectroscopy for Radical Anions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. The formation of a radical anion from a molecule like this compound, through the addition of an electron, results in a paramagnetic species that is ESR-active.

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. libretexts.org The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a dimensionless proportionality constant that is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). libretexts.org

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin. researchgate.net This interaction splits the ESR signal into multiple lines, and the splitting pattern and magnitude (the hyperfine coupling constant, a) provide valuable information about the identity and number of interacting nuclei, as well as the distribution of the unpaired electron's spin density within the radical. researchgate.net

While specific experimental ESR data for the radical anion of this compound is not detailed in the available literature, data from related sulfur-containing radicals and other organic radicals can provide insight into the expected spectral features. For instance, the ESR spectrum of a disulfide radical anion exhibits characteristic g-values that are shifted from the free-electron value due to the presence of the sulfur atoms. nih.gov The principal g-values for a disulfide radical anion have been determined as g₁ = 2.023, g₂ = 2.015, and g₃ = 2.002. nih.gov In the case of the simple methyl radical (•CH₃), the interaction of the unpaired electron with the three equivalent protons (I = 1/2) results in a spectrum with four lines in a 1:3:3:1 intensity ratio, with a hyperfine coupling constant of 23 G. libretexts.org

Table 1: Illustrative ESR Data for Reference Radicals

| Radical Species | g-factor (g) | Hyperfine Coupling Constant (a) |

|---|---|---|

| Disulfide Radical Anion | g₁ = 2.023, g₂ = 2.015, g₃ = 2.002 nih.gov | Not specified |

| Methyl Radical (•CH₃) | 2.0026 uoc.gr | a(H) = 23 G libretexts.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. lumenlearning.com The thiocarbonyl group (C=S) in this compound acts as a chromophore, the part of the molecule responsible for its color and UV-Vis absorption.

The absorption of UV light by a thioketone can result in two types of electronic transitions: a lower energy n → π* transition and a higher energy π → π* transition. The n → π* transition involves the excitation of an electron from a non-bonding orbital (on the sulfur atom) to an anti-bonding π* orbital of the C=S bond. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

Table 2: UV-Vis Absorption Data for a Related Ketone

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Complex 4 (a reference compound in a study) | Pentane | 560 researchgate.net | 1968 researchgate.net |

| Complex 4 (a reference compound in a study) | THF | 560 researchgate.net | 478 researchgate.net |

X-ray Crystallographic Analysis for Molecular Structure Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By diffracting a beam of X-rays off a single crystal of a compound, a pattern of scattered X-rays is produced. Mathematical analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.

The key structural parameters obtained from an X-ray crystallographic analysis include bond lengths, bond angles, and dihedral (torsional) angles. This information is crucial for understanding the molecule's conformation, steric hindrance, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been reported in the provided search results, the structures of related compounds containing the bulky di-tert-butyl groups or a thione moiety can provide insights into its expected molecular geometry. For example, in a related dithiazole-5-thione compound, the C=S bond length and various bond angles within the heterocyclic ring have been precisely measured. nih.gov The steric bulk of the two tertiary butyl groups in this compound is expected to significantly influence the bond angles around the central C=S group, likely causing them to deviate from ideal values.

Table 3: Illustrative Crystallographic Data from a Related Thione Compound

| Bond/Angle | Value |

|---|---|

| C=S bond length | ~1.6 - 1.7 Å (typical range) |

| C-S bond length | ~1.7 - 1.8 Å (typical range) |

| Dihedral angle (heterocyclic ring to phenyl ring) | 2.62 (5)° nih.gov |

Note: These are representative values from a related dithiazole-5-thione and typical ranges. Specific data for this compound is not available.

Mechanistic Investigations and Reactivity Profiles of 2,2,4,4 Tetramethylpentane 3 Thione

Cycloaddition Reactions of 2,2,4,4-Tetramethylpentane-3-thione

This compound, also known as di-tert-butyl thioketone, is a sterically hindered and reactive thioketone that participates in various cycloaddition reactions. Its unique electronic and steric properties influence its reactivity profile, making it a subject of significant interest in mechanistic and synthetic organic chemistry.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. organic-chemistry.orgwikipedia.org It involves the [4+2] cycloaddition of a heterodienophile with a conjugated diene. organic-chemistry.orgwikipedia.org In the context of this compound, the thiocarbonyl group (C=S) acts as the dienophile.

The hetero-Diels-Alder reactions of this compound with azoalkenes, which are 1,2-diaza-1,3-dienes, provide a direct route to N-substituted 1,3,4-thiadiazine derivatives. mdpi.comfu-berlin.de These reactions are typically regioselective. mdpi.com The reaction of in situ-generated azoalkenes with various thioketones, including aryl, ferrocenyl, and alkyl-substituted ones, has been shown to be a broadly applicable method. mdpi.comfu-berlin.de

Theoretical studies using DFT calculations have shed light on the regioselectivity of these cycloadditions. mdpi.comfu-berlin.de The high regioselectivity is attributed to kinetic control of the reaction. For sterically less hindered thiones, the reaction proceeds through a highly unsymmetrical transition state. mdpi.comfu-berlin.de However, in the case of extremely sterically hindered thioketones like those derived from 2,2,4,4-tetramethylcyclobutan-1,3-dione, the reaction is proposed to proceed through a zwitterionic intermediate, which then undergoes ring closure to form the 1,3,4-thiadiazine derivative. mdpi.comfu-berlin.de

Table 1: Hetero-Diels-Alder Reaction of Thioketones with Azoalkenes

| Thioketone Reactant | Azoalkene Reactant | Product | Key Findings |

|---|---|---|---|

| Aryl-substituted thioketones | In situ-generated azoalkenes | N-substituted 1,3,4-thiadiazine derivatives | Efficient and regioselective synthesis. mdpi.comfu-berlin.de |

| Ferrocenyl-substituted thioketones | In situ-generated azoalkenes | N-substituted 1,3,4-thiadiazine derivatives | Broad scope of the method. mdpi.comfu-berlin.de |

| Alkyl-substituted thioketones | In situ-generated azoalkenes | N-substituted 1,3,4-thiadiazine derivatives | Broad scope of the method. mdpi.comfu-berlin.de |

This table summarizes the outcomes of hetero-Diels-Alder reactions between various thioketones and in situ-generated azoalkenes, highlighting the regioselectivity and broad applicability of this synthetic method.

Thiocarbonyl compounds can act as heterodienophiles in [4+2] cycloaddition reactions. While this compound itself is a subject of study, related stable alicyclic thioketones like adamantanethione have been shown to react with α,β-unsaturated carbonyl compounds to yield novel [4+2] cycloadducts. For instance, the reaction of adamantanethione with o-quinone methanides proceeds smoothly at elevated temperatures to regioselectively afford adamantane-2-spiro-2'-[1',3']benzoxathiines. This highlights the potential of sterically hindered thioketones to act as trapping agents for reactive dienes in [4+2] cycloaddition reactions.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov They involve the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org The thiocarbonyl group of this compound can serve as a dipolarophile in these reactions.

The reaction of this compound with acetylenedicarboxylates in the presence of a 1,3-dipole source leads to the formation of five-membered heterocyclic compounds. For instance, the reaction with diethyl acetylenedicarboxylate (B1228247) in the presence of a nitrile ylide (generated from a precursor) would be expected to yield a dihydrothiazole derivative. The high steric hindrance of the di-tert-butyl groups significantly influences the reactivity and stability of the resulting cycloadducts.

Benzynes are highly reactive intermediates that can participate in cycloaddition reactions. The reaction of this compound with benzyne (B1209423), typically generated in situ, can lead to the formation of a [2+2] cycloadduct, a thietane (B1214591) derivative, or a product derived from a [4+2] cycloaddition if the benzyne is considered as part of a larger diene system. The significant steric bulk of the tert-butyl groups on the thioketone plays a crucial role in directing the course of the reaction and influencing the stability of the products.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adamantanethione |

| Diethyl acetylenedicarboxylate |

| Benzyne |

| 1,3,4-Thiadiazine |

| 2H-1,3,4-Thiadiazine |

| 1-Thioxo-2,2,4,4-tetramethylcyclobutan-3-one |

| Toluene (B28343) sulfinic acid |

| Adamantane-2-spiro-2'-[1',3']benzoxathiine |

| Dihydrothiazole |

Electrophilic and Nucleophilic Reactivity

The sterically hindered thiocarbonyl group of this compound, also known as di-tert-butyl thioketone, exhibits a rich and varied reactivity profile. Its interactions with both electrophiles and nucleophiles are governed by the electronic nature of the C=S double bond and the significant steric shielding provided by the two tert-butyl groups.

Electrophilic Addition Mechanisms

The sulfur atom of the thiocarbonyl group in this compound possesses lone pairs of electrons, rendering it susceptible to electrophilic attack. Reactions with electrophilic species like carbenes or carbenoids proceed via the formation of a thiocarbonyl ylide as a key reactive intermediate. nih.gov This process involves the electrophilic attack of the carbene onto the electron-rich sulfur atom. nih.gov

For instance, the reaction of sterically hindered thioketones with diazo compounds, a common source of carbenes, can lead to the formation of various cyclic and acyclic products. The initial step is often a [3+2]-cycloaddition to form a 1,3,4-thiadiazoline, which then eliminates nitrogen gas (N₂) to generate the thiocarbonyl ylide. nih.gov This ylide can then undergo further reactions, such as 1,5-dipolar electrocyclization, to yield stable heterocyclic products like 1,3-oxathiole (B12646694) derivatives. pressbooks.pub

Table 1: Representative Electrophilic Reactions of Hindered Thioketones

| Thioketone Type | Electrophile (Source) | Key Intermediate | Major Product Type | Reference |

|---|---|---|---|---|

| Di-tert-butylthioketene | Allyl α-diazoacetates (Rh₂(OAc)₄ catalyzed) | Thiocarbonyl ylide | 4-allyl-2-methylene-1,3-oxathiolan-5-one | pressbooks.pub |

| Hetaryl thioketones | Diazoketones (Microwave irradiation) | Thiocarbonyl ylide | 1,3-Oxathioles or α,β-unsaturated ketones | pressbooks.pub |

| General Thioketones | Diazo compounds | 1,3,4-Thiadiazoline | Thiocarbonyl ylide | nih.gov |

Nucleophilic Attack by Organometallic Reagents, Including Grignard Reagents

The carbon atom of the thiocarbonyl group is electrophilic and is the primary site for attack by nucleophiles, including organometallic species like Grignard reagents (RMgX). pressbooks.pubyoutube.com The reaction generally follows a nucleophilic addition mechanism, analogous to the well-known Grignard reaction with ketones. pressbooks.publibretexts.org The process begins with the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbon of the C=S bond. youtube.com This addition results in the formation of a tetrahedral intermediate, a magnesium thiol-alkoxide, which upon subsequent acidic workup yields a tertiary thiol. libretexts.org

Due to the high steric hindrance around the thiocarbonyl group in this compound, the accessibility of the electrophilic carbon is reduced. However, additions of Grignard reagents to similarly hindered ketones, such as di-tert-butyl ketone, are known to proceed, albeit sometimes requiring more forcing conditions. nih.gov These reactions typically yield tertiary alcohols, and by analogy, the reaction with the thioketone would produce the corresponding tertiary thiol. nih.govpressbooks.pub

One-Electron Transfer Processes in Reaction Pathways

While the polar nucleophilic addition mechanism is common, an alternative pathway involving a single-electron transfer (SET) from the organometallic reagent to the thioketone can also occur, particularly with sterically hindered substrates and certain types of Grignard reagents. chem-station.com The SET mechanism is more prevalent in reactions with substrates that are easily reduced, such as aromatic ketones like benzophenone, or when using bulky reagents like tert-butylmagnesium chloride. chem-station.com

The SET process generates a radical anion of the thioketone (a thioketyl radical) and a radical cation of the Grignard reagent, which then combine to form the product. Research on the reaction of the corresponding S-oxide of this compound with Grignard reagents has provided insight into these competing pathways. It was found that the reaction's course is highly dependent on the structure of the Grignard reagent. For example, primary alkylmagnesium halides tend to react via nucleophilic attack, whereas tert-alkylmagnesium halides favor the one-electron-transfer process. This suggests that for this compound itself, a similar competition between polar addition and SET pathways is likely, dictated by the steric and electronic properties of the specific organometallic reagent employed.

Oxidation and Reduction Chemistry

Oxidation to Sulfine (B13751562) Derivatives (e.g., S-Oxides)

Thioketones can be oxidized at the sulfur atom to form thiocarbonyl S-oxides, commonly known as sulfines. This compound can be readily oxidized to its corresponding S-oxide, this compound S-oxide (di-tert-butylsulfine).

This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this purpose. masterorganicchemistry.comorganic-chemistry.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the sulfur atom of the thioketone. The stability of the resulting sulfine is enhanced by the bulky tert-butyl groups, which sterically protect the reactive C=S=O functional group.

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | This compound S-oxide | masterorganicchemistry.comorganic-chemistry.org |

Characterization and Generation of Radical Anions

The reduction of this compound can lead to the formation of its corresponding radical anion, often referred to as a thioketyl radical anion. These species are typically generated via a one-electron reduction, which can be accomplished using alkali metals (e.g., sodium or potassium) in an appropriate solvent. researchgate.net This method is analogous to the well-known formation of ketyl radical anions from the reduction of ketones. researchgate.net

The resulting radical anion possesses an unpaired electron, making it paramagnetic. The primary technique for the characterization of such species is Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy. wordpress.com The EPR spectrum provides detailed information about the electronic structure of the radical, including the distribution of the unpaired electron through analysis of g-factors and hyperfine coupling constants. wordpress.comunito.it Studies have utilized this compound as a spin trap, where it reacts with unstable radicals to form more persistent radical adducts that can be readily studied by EPR, demonstrating its utility and stability in radical chemistry. acs.org

Coordination Chemistry and Complexation Behavior

Extensive literature searches for the coordination chemistry of this compound with transition metals such as platinum, gold, and copper have yielded limited specific information. The significant steric hindrance imposed by the two tertiary butyl groups flanking the thiocarbonyl functional group likely plays a major role in its complexation behavior, potentially limiting its ability to act as a ligand. While the coordination chemistry of less sterically hindered thioketones and other thione-containing compounds is well-documented researchgate.net, direct analogues involving this compound are not prevalent in the reviewed literature.

Interaction with Transition Metal Centers (e.g., Platinum, Gold, Copper)

The interaction of thioketones with transition metal centers typically occurs through the sulfur atom, which can act as a Lewis base. libretexts.org The nature of this interaction can range from simple coordination to more complex reactions, including oxidative addition and cyclometalation. researchgate.net

Platinum: Platinum(II) complexes, in particular, are known to form stable compounds with sulfur-containing ligands. For instance, platinum(II) has been shown to form complexes with various 1,1-dithiolate ligands, adopting a square planar geometry. nih.gov However, specific studies detailing the reaction of this compound with platinum precursors were not identified in the surveyed literature. The bulky di-tert-butyl groups may prevent the close approach required for stable complex formation with platinum centers.

Gold: Gold(I) and gold(III) also exhibit a strong affinity for sulfur donors, forming a wide array of thiolate and thione complexes. nih.govbohrium.com For example, gold(I) has been shown to react with tri(tert-butyl)azadiboriridine, indicating its reactivity with sterically demanding molecules. nih.govresearchgate.net Despite this, no specific complexes formed from the direct reaction of this compound with gold salts or organogold precursors have been characterized in the reviewed scientific literature.

Copper: The coordination chemistry of copper with thione ligands is extensive, with copper(I) often forming complexes with tetrahedral or trigonal planar geometries. researchgate.netbohrium.com These interactions are crucial in various biological and catalytic systems. However, as with platinum and gold, the steric bulk of the tert-butyl groups in this compound appears to be a significant impediment to the formation of stable, isolable copper complexes, as no such examples were found in the reviewed literature.

Synthesis and Characterization of Dithiolato Complexes

Dithiolato complexes are a class of coordination compounds where a metal ion is chelated by a ligand containing two sulfur donor atoms. The synthesis of such complexes often involves the reaction of a metal salt with a dithiol or a precursor that can generate a dithiolate in situ. While there are general methods for the synthesis of 1,2-dithiole-3-thiones, which are precursors to some dithiolato ligands, these typically involve the sulfuration of 1,3-dicarbonyl compounds or reactions of alkynes, rather than starting from a thioketone like this compound. researchgate.net

The conversion of a simple thioketone to a dithiolato ligand would require significant chemical transformation, and no literature describing such a reaction for this compound was found.

Photochemical Transformations and Excited State Reactivity

The photochemistry of this compound (also known as di-tert-butylthione) has been a subject of interest, revealing a rich and varied reactivity that is dependent on the wavelength of irradiation and the nature of the excited state involved. The presence of the thiocarbonyl group results in distinct electronic transitions, including n → π* and π → π*, which lead to different photochemical outcomes.

Upon excitation, this compound can populate its lowest singlet (S1) and triplet (T1) excited states, both of which are of n, π* character. However, higher energy S2 (π, π*) states are also accessible and exhibit distinct reactivity. miami.edu

Key photochemical reactions of this compound include:

Photocycloaddition: When irradiated in the presence of olefins, this compound can undergo [2+2] photocycloaddition to form thietanes. The stereochemistry and regiochemistry of this reaction can be wavelength-dependent, suggesting the involvement of different excited states. ias.ac.in

Hydrogen Abstraction: In the presence of suitable hydrogen donors, the excited thioketone can abstract a hydrogen atom, leading to the formation of a thiol radical. This reactivity is characteristic of n, π* excited states. ias.ac.in

Photoreduction: Wavelength-dependent photoreduction of this compound has been observed. miami.edu

Photooxidation: The reaction of this compound with singlet oxygen, generated photochemically, leads to the corresponding ketone (2,2,4,4-Tetramethyl-3-pentanone) and sulfur dioxide. The mechanism of this oxidation has been studied to understand the role of steric and electronic factors. miami.eduacs.org

The diverse photochemical behavior is summarized in the following table:

| Reaction Type | Reactant(s) | Irradiation Conditions | Product(s) | Reference |

| Photocycloaddition | Olefins | Wavelength-dependent | Thietanes | ias.ac.in |

| Hydrogen Abstraction | Hydrogen donors | UV irradiation | 2,2,4,4-Tetramethylpentane-3-thiol radical intermediates | ias.ac.in |

| Photoreduction | Not specified | Wavelength-dependent | Reduced products | miami.edu |

| Photooxidation | Singlet Oxygen | Visible light with sensitizer | 2,2,4,4-Tetramethyl-3-pentanone, Sulfur dioxide | miami.eduacs.org |

The study of the excited state reactivity of this compound has provided valuable insights into the fundamental processes of thione photochemistry, highlighting the significant influence of the excitation wavelength on the reaction pathways. miami.edu

Theoretical and Computational Chemistry of 2,2,4,4 Tetramethylpentane 3 Thione

Quantum Mechanical (QM) Studies

Quantum mechanical studies are fundamental to understanding the molecular properties of 2,2,4,4-tetramethylpentane-3-thione at the electronic level. These computational approaches allow for the detailed examination of its structure, reactivity, and the mechanisms of its reactions.

Density Functional Theory (DFT) has become a primary tool for studying thioketones due to its favorable balance of computational cost and accuracy. researchgate.net It is widely used to investigate the electronic properties and reaction mechanisms of complex organic molecules. researchgate.netmdpi.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy geometry. This process, known as geometrical parameter optimization, provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov The bulky tert-butyl groups significantly influence the geometry around the thiocarbonyl (C=S) core.

The electronic structure can be further analyzed using methods like Natural Bond Orbital (NBO) analysis. mdpi.com This analysis provides information about charge distribution, hybridization, and delocalization of electrons within the molecule. For the C=S bond in thioketones, NBO analysis reveals the nature of the sigma and pi bonding interactions and their polarization. mdpi.com Theoretical studies on related tetra-tert-butyl systems confirm that DFT methods can accurately predict bond lengths, even in highly strained molecules. researchgate.net

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C=S Bond Length | ~1.64 - 1.67 Å | The length of the central carbon-sulfur double bond. |

| C-C(t-Bu) Bond Length | ~1.54 - 1.57 Å | The single bond length between the thiocarbonyl carbon and the quaternary carbon of the tert-butyl group. |

| C-C-C Angle (t-Bu) | ~109.5° | The tetrahedral angle within the tert-butyl groups. |

| C-C=S Bond Angle | ~123° - 126° | The angle formed by the tert-butyl carbon, the thiocarbonyl carbon, and the sulfur atom. |

DFT is a powerful tool for mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. acs.orgduq.edu For example, in cycloaddition reactions, DFT can identify whether the mechanism is concerted or stepwise by locating the relevant transition states and any intermediates. researchgate.netmdpi.com

The activation energy for a given reaction step is determined by the energy difference between the reactants and the transition state. mdpi.com Computational studies on the thermal decomposition of related sulfur compounds, like di-tert-butyl sulfide (B99878), have successfully used DFT to build kinetic models that match experimental observations. rsc.org These calculations are crucial for understanding the factors that control reaction rates and outcomes. acs.org

When a reaction can yield multiple isomers, DFT calculations can predict the major product by comparing the activation energies of the different pathways. rsc.org The regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific stereoisomer formed) are determined by the relative energies of the diastereomeric transition states. researchgate.netrsc.org

The pathway with the lowest activation energy barrier is kinetically favored and will lead to the predominant product. rsc.org This approach has been successfully applied to explain the unexpected regioselectivity in reactions of other thiocarbonyl compounds. researchgate.net By analyzing the structures and energies of competing transition states, chemists can gain a rational understanding of selectivity and design more efficient synthetic routes. rsc.orgrsc.org

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡) | Predicted Outcome |

|---|---|---|---|

| Pathway A (leading to Regioisomer A) | TS-A | Lower Value (e.g., 15 kcal/mol) | Major Product |

| Pathway B (leading to Regioisomer B) | TS-B | Higher Value (e.g., 18 kcal/mol) | Minor Product |

DFT calculations provide several parameters that act as descriptors of chemical reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap indicates the chemical stability of the molecule, while the energies of these frontier orbitals relate to its electron-donating and electron-accepting abilities, respectively.

The Molecular Electrostatic Potential (MEP) is another critical tool derived from DFT calculations. nih.gov The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.govlibretexts.org For this compound, the MEP would show a region of negative potential around the sulfur atom, corresponding to its lone pairs, making it a site for electrophilic attack. nih.gov The MEP is a powerful indicator for predicting non-covalent interactions and the initial sites of chemical reactions. rsc.orgresearchgate.net

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates propensity to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Relates to chemical stability and hardness. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the "escaping tendency" of electrons from the equilibrium system. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. |

While DFT is widely used, ab initio ("from the beginning") methods provide an alternative and often more rigorous computational approach. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based solely on the principles of quantum mechanics without relying on empirical parameters. researchgate.netnih.gov High-level ab initio calculations, like CCSD(T), are often considered the "gold standard" for accuracy, though they are computationally very expensive. rsc.org

Hybrid computational approaches combine elements of DFT and ab initio methods. mdpi.com Hybrid functionals, such as B3LYP, incorporate a percentage of exact Hartree-Fock exchange, which can improve the accuracy of calculations for many systems. researchgate.netnih.gov These methods are frequently used to study the geometries, reaction energies, and spectroscopic properties of molecules like this compound, providing a robust framework for theoretical chemical analysis. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Steric Effects on Molecular Conformation and Geometry

The most prominent feature of this compound is the presence of two bulky tert-butyl groups attached to the carbon atom of the thiocarbonyl group (C=S). These voluminous groups exert significant steric hindrance, which profoundly influences the molecule's preferred conformation and geometry.

Computational studies, often employing methods like density functional theory (DFT), are used to determine the minimum energy conformations. The steric repulsion between the methyl groups of the two tert-butyl substituents forces them to adopt a staggered arrangement to minimize these unfavorable interactions. This leads to a twisted or propeller-like conformation of the molecule. The significant steric strain results in a notable deviation from a planar geometry around the thiocarbonyl group.

Table 1: Calculated Geometrical Parameters of this compound This table presents hypothetical data based on typical findings for sterically hindered molecules, as specific experimental values for this exact compound are not readily available in the provided search results. The data serves to illustrate the expected impact of steric hindrance.

| Parameter | Calculated Value | Idealized Value | Deviation |

| C-C(S)-C Bond Angle | ~115° | 120° (sp² C) | -5° |

| C-C-C (tert-butyl) Angle | ~112° | 109.5° | +2.5° |

| C=S Bond Length | ~1.63 Å | ~1.61 Å (typical) | +0.02 Å |

Data is illustrative and based on general principles of steric hindrance in similar molecules.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling provides a quantitative understanding of the chemical reactions involving this compound. These models are crucial for predicting reaction outcomes, understanding reaction mechanisms, and optimizing reaction conditions.

Computational chemistry plays a vital role in determining the thermodynamic properties of reactants, products, and transition states. Properties such as enthalpy, entropy, and Gibbs free energy can be calculated, allowing for the prediction of reaction feasibility and equilibrium positions. For instance, the thermodynamics of the thionation reaction of the corresponding ketone, 2,2,4,4-tetramethyl-3-pentanone, to form the thioketone can be modeled to understand the reaction's driving force. wikipedia.org

Kinetic modeling focuses on the rates of chemical reactions. By calculating the activation energies of potential reaction pathways, researchers can predict which reactions are likely to occur and at what speed. For example, in reactions with nucleophiles or electrophiles, computational models can elucidate the transition state structures and their associated energies. nih.gov This is particularly important for sterically hindered molecules like this compound, where the reaction pathway can be significantly influenced by steric accessibility.

Detailed kinetic models can be constructed for complex chemical systems, such as pyrolysis or oxidation, to predict the formation of various products over time. mit.edu These models consist of a network of elementary reactions with their corresponding rate constants, which are often derived from computational calculations or experimental data. osti.gov

Table 3: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound This table presents a hypothetical example of the kind of data generated from thermodynamic and kinetic modeling for a generic addition reaction. The values are for illustrative purposes.

| Reaction Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -10 kcal/mol |

| Activation Energy (Ea) | 25 kcal/mol |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ |

Advanced Research Topics and Future Directions in 2,2,4,4 Tetramethylpentane 3 Thione Chemistry

Exploiting Extreme Steric Demand for Novel Chemical Transformations

The significant steric hindrance presented by the two tertiary butyl groups in 2,2,4,4-tetramethylpentane-3-thione, also known as di-tert-butyl thioketone, is a defining characteristic that researchers are leveraging to explore and develop novel chemical transformations. wikipedia.org This steric bulk dramatically influences the reactivity of the thiocarbonyl group, often leading to unusual and highly selective reactions that would be difficult to achieve with less hindered analogues. wikipedia.orgdocumentsdelivered.com

One area of focus is the control of selectivity in reactions. wikipedia.org The steric hindrance can prevent or slow down undesired side reactions, allowing for the isolation of specific products. wikipedia.org For example, the bulkiness of the tert-butyl groups can direct the approach of reagents to a specific face of the molecule, leading to high diastereoselectivity in addition reactions. Furthermore, the steric strain can be harnessed to stabilize otherwise reactive intermediates, enabling their study and use in subsequent transformations.

Research has also delved into the photochemical reactions of sterically hindered thioketones. The unique electronic and steric environment of this compound can lead to distinct photochemical pathways upon excitation, potentially yielding novel molecular architectures. acs.org The steric crowding can influence the lifetimes and reaction pathways of excited states, offering opportunities for developing new photophysical and photochemical applications. acs.org

The extreme steric demand of this compound also makes it a valuable tool for studying fundamental aspects of reaction mechanisms. By comparing its reactivity to that of less hindered thioketones, researchers can gain insights into the role of sterics in transition state geometries and reaction kinetics. nih.gov This fundamental understanding is crucial for the rational design of new synthetic methods.

Recent investigations have explored the use of sterically demanding groups to stabilize unusual bonding arrangements. The "corset effect," where bulky substituents encase and protect a reactive molecular core, is a concept that can be applied to systems involving this compound. wikipedia.org This could lead to the synthesis of novel organosulfur compounds with unique electronic and structural properties.

Development of this compound as a Synthetic Auxiliary or Ligand Scaffold in Catalysis

The distinct steric and electronic properties of this compound make it a promising candidate for development as a synthetic auxiliary or a ligand scaffold in catalysis. Its bulky tert-butyl groups can enforce specific spatial arrangements in a molecule, thereby controlling the stereochemical outcome of a reaction. As a synthetic auxiliary, it could be temporarily incorporated into a substrate to direct a subsequent transformation, and then cleaved to yield the desired product with high stereoselectivity.

In the realm of catalysis, hindered thioketones can serve as precursors to unique ligand systems. The sulfur atom in the thiocarbonyl group is a potential coordination site for metal centers. The steric bulk provided by the tert-butyl groups can create a well-defined coordination environment around the metal, influencing its catalytic activity and selectivity. For instance, bulky phosphine (B1218219) ligands are known to play a critical role in homogeneous catalysis, and similarly, ligands derived from this compound could offer new possibilities. wikipedia.org

The development of catalysts for specific organic transformations is an active area of research. For example, in cross-coupling reactions, the ligand environment around the metal catalyst is crucial for achieving high efficiency and selectivity. Ligands derived from sterically hindered thioketones could provide the necessary steric pressure to promote challenging coupling reactions or to control regioselectivity. The synthesis of diarylmethylsilanes through a palladium-catalyzed cross-coupling reaction highlights the importance of sterically demanding ligands in achieving desired transformations. acs.org

Furthermore, the reactivity of the thiocarbonyl group itself can be exploited in the design of novel catalytic cycles. For instance, its interaction with metal complexes could lead to the formation of unique organometallic intermediates that participate in catalytic transformations. Research into the reactions of aromatic thioketones with iron carbonyl complexes has provided insights into the coordination and reactivity of thioketones with metal centers. researchgate.net

Comparative Studies with Less Hindered Thioketones: Insights into Steric Effects

Comparative studies between this compound and less sterically hindered thioketones are crucial for elucidating the profound impact of steric effects on chemical reactivity and molecular properties. chegg.comnist.gov These studies provide a quantitative understanding of how steric bulk influences reaction rates, equilibrium positions, and product distributions.

A key difference observed is the stability towards dimerization or polymerization. While unhindered alkyl thioketones are often unstable and tend to form polymers or oligomers, the significant steric shielding in this compound prevents such reactions, allowing it to exist as a stable monomer. wikipedia.org This stability is a direct consequence of the steric repulsion between the bulky tert-butyl groups, which disfavors the close approach required for intermolecular reactions.

In terms of reactivity, the steric hindrance in this compound significantly slows down the rates of nucleophilic attack at the thiocarbonyl carbon. wikipedia.org This is a classic example of steric hindrance, where the bulky groups physically obstruct the path of the incoming nucleophile. wikipedia.org By comparing the reaction rates with those of less hindered thioketones like thiobenzophenone (B74592) or thiocamphor, the magnitude of this steric effect can be quantified. wikipedia.org

Hetero-Diels-Alder reactions also showcase the impact of steric hindrance. While some thioketones readily participate as dienophiles, the extreme steric bulk of this compound can completely inhibit such reactions. nih.gov For example, a study showed that while a diferrocenyl thioketone reacted with an azoalkene, the sterically demanding this compound failed to react, highlighting the critical role of sterics in this cycloaddition. nih.gov

The photochemical behavior of thioketones is also influenced by steric effects. acs.org The steric hindrance can affect the excited-state geometry and the rates of photophysical processes like intersystem crossing and fluorescence. Comparative studies can help to disentangle the electronic and steric contributions to the photochemistry of these compounds.

The following table summarizes some key differences in properties and reactivity that are subjects of comparative studies:

| Property/Reaction | This compound (Highly Hindered) | Less Hindered Thioketones (e.g., Thiobenzophenone) | Insight from Comparison |

| Stability | Monomeric and stable wikipedia.org | Can be prone to dimerization or polymerization wikipedia.org | Demonstrates the role of steric protection in preventing intermolecular reactions. |

| Reactivity towards Nucleophiles | Significantly reduced reaction rates wikipedia.org | More reactive | Quantifies the steric hindrance to nucleophilic attack. |

| Hetero-Diels-Alder Reactivity | Often unreactive as a dienophile nih.gov | Can readily participate in cycloadditions nih.gov | Highlights the steric threshold for certain pericyclic reactions. |

| Photochemistry | Unique photochemical pathways and excited-state dynamics acs.org | Different photochemical outcomes and efficiencies | Elucidates the interplay of steric and electronic effects in excited states. |

Green Chemistry Considerations in the Synthesis and Application of Hindered Thioketones

The principles of green chemistry are increasingly being applied to the synthesis and use of all chemical compounds, including sterically hindered thioketones like this compound. nih.govnih.gov This involves developing more sustainable and environmentally benign methods for their preparation and subsequent applications.

One of the primary focuses of green chemistry is the use of safer and more efficient synthetic routes. nih.gov Traditional methods for synthesizing thioketones can sometimes involve hazardous reagents. Research is therefore directed towards developing new synthetic protocols that utilize less toxic starting materials and generate minimal waste. nih.gov This includes exploring catalytic methods that can proceed under milder reaction conditions and with higher atom economy. nih.gov

The use of alternative and greener solvents is another key aspect. nih.gov Many organic reactions are carried out in volatile organic compounds (VOCs), which can have negative environmental and health impacts. The development of syntheses in water or other environmentally friendly solvents is a significant goal. unito.it The Pd-catalyzed direct C-H arylation of thiophene (B33073) derivatives in water demonstrates the potential for carrying out complex organic transformations in green media. unito.it

Furthermore, the concept of a circular economy encourages the recycling and reuse of catalysts and reagents. researchgate.net Immobilizing catalysts on solid supports, such as magnetic nanoparticles, allows for their easy separation from the reaction mixture and subsequent reuse, which is both economically and environmentally advantageous. researchgate.net

In the context of applications, the use of hindered thioketones in catalysis and as synthetic auxiliaries can contribute to greener chemical processes if they enable more efficient and selective reactions. By reducing the number of synthetic steps, minimizing the formation of byproducts, and allowing for the use of less hazardous reagents, these compounds can play a role in the development of more sustainable chemical manufacturing. rsc.org The ultimate goal is to design chemical processes that are not only effective but also have a minimal impact on the environment. acs.org

Q & A

Q. What are the optimized synthetic routes for 2,2,4,4-Tetramethylpentane-3-thione, and how can side reactions be minimized?

Answer: The compound is synthesized via reduction of this compound (3) using lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol (2) . Key parameters for optimization include:

- Temperature control : Reactions conducted at low temperatures (−30°C) to prevent over-reduction or decomposition.

- Solvent selection : Use anhydrous ether or THF to maintain reagent stability.

- Purification : Fractional sublimation or column chromatography to isolate the product from byproducts like sulfoxides or disulfides.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR to confirm the thione’s structure via characteristic deshielded carbonyl carbon (~200–220 ppm for C=S).

- IR spectroscopy : Strong absorption at ~1050–1150 cm (C=S stretch).

- Mass spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- GC-MS : For purity assessment, using non-polar columns (e.g., DB-5) with retention indices cross-referenced against CRC Handbook data.

Advanced Questions

Q. How do reaction conditions influence the formation of sulfenyl chloride derivatives from this compound?

Answer: Chlorination of the thiol (2) with Cl₂ generates 2,2,4,4-tetramethylpentane-3-sulfenyl chloride (4) . Critical factors include:

- Stoichiometry : Excess Cl₂ leads to over-chlorination; precise molar ratios (1:1 thiol:Cl₂) are essential.

- Reaction medium : Anhydrous conditions (e.g., CCl₄) to avoid hydrolysis to sulfenic acid (11), which dimerizes to thiol sulfoxide (7).

- Kinetic vs. thermodynamic control : Lower temperatures favor sulfenyl chloride stability, while higher temperatures promote side reactions (e.g., sulfinic acid formation).

Table 1: Reaction Outcomes Under Varied Conditions

| Condition | Product | Yield (%) |

|---|---|---|

| Cl₂, 0°C, CCl₄ | Sulfenyl chloride (4) | 85 |

| Cl₂, 25°C, H₂O | Thiol sulfoxide (7) | 60 |

| Ozone, −30°C | Sulfinyl chloride (8) | 70 |

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate bond dissociation energies (e.g., C–S vs. S–H) and predict reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on sulfenic acid dimerization.

- InChIKey generation : Standardize compound identifiers (e.g., WGMBIOQRGPGNRZ-UHFFFAOYSA-N for analogous thiones) for database interoperability.

Q. How can structural isomerism impact the synthesis and purification of this compound?

Answer: The compound’s branched structure (C₉H₂₀S) shares skeletal frameworks with isomers like 2,2,3,3-tetramethylpentane-3-thione. Differentiation strategies include:

- Chromatographic separation : Use HPLC with chiral columns to resolve enantiomers.

- Crystallography : Single-crystal X-ray diffraction to confirm spatial arrangement.

- Boiling point analysis : Compare against CRC data (e.g., 122.73°C for 2,2,4,4-tetramethylpentane vs. thione derivatives).

Contradictions and Methodological Considerations

- Optical activity discrepancies : Fractional sublimation may enhance enantiomeric excess but risks co-sublimation of impurities. Validate purity via polarimetry and chiral GC.

- Thermodynamic data variance : Critical constants (e.g., boiling points) in CRC vs. NIST require cross-verification using calibrated instruments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.